molecular formula C13H8ClNO B3045100 Benzoxazole, 5-chloro-2-phenyl- CAS No. 1019-90-5

Benzoxazole, 5-chloro-2-phenyl-

Cat. No. B3045100
CAS RN: 1019-90-5
M. Wt: 229.66 g/mol
InChI Key: UVIBAJPAVLHXIC-UHFFFAOYSA-N
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Description

It belongs to the class of benzoxazoles, which are bicyclic aromatic compounds containing both an oxazole ring and a benzene ring. These compounds have significant applications in synthetic organic chemistry, medicinal research, and industrial processes .


Synthesis Analysis

Several synthetic strategies exist for preparing benzoxazole derivatives. Notably, 5-chloro-2-phenyl-benzoxazole can be synthesized using 2-aminophenol as a precursor. Researchers have explored various reaction pathways, including condensation with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. These reactions occur under different conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts. The resulting benzoxazole derivatives exhibit diverse biological activities, including antimicrobial, antifungal, anticancer, and antioxidant effects .


Molecular Structure Analysis

The compound’s molecular structure consists of a bicyclic planar arrangement, where the oxazole ring and the phenyl group are fused. The chlorine atom at position 5 on the oxazole ring contributes to its unique properties. The planarity of the molecule influences its reactivity and interactions with other compounds .


Chemical Reactions Analysis

5-chloro-2-phenyl-benzoxazole serves as a versatile starting material for various mechanistic approaches in drug discovery. Researchers have explored its functionalization through diverse synthetic methodologies. These reactions involve the modification of the phenyl group, substitution at the chloro position, and other transformations. The resulting derivatives exhibit a broad substrate scope and potential for biological activity .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions is crucial for practical applications .

Scientific Research Applications

Antimicrobial Applications

Benzoxazole derivatives, including 5-chloro-2-phenyl-, have shown promise in antimicrobial applications. Research has demonstrated their broad spectrum of antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) values comparable to standard drugs against various bacterial and fungal strains, including drug-resistant isolates (Arısoy et al., 2014); (Temiz‐Arpacı et al., 2005); (Tekiner-Gulbas et al., 2004).

Anti-Inflammatory and Cytotoxic Potential

5-chloro-2-phenyl-benzoxazole derivatives have been investigated for their anti-inflammatory and cytotoxic properties. Notably, some compounds have shown significant anti-inflammatory activity and cytotoxic activity against human prostate carcinoma epithelial cell lines, with selectivity indexes indicating potential therapeutic applications (Thakral et al., 2022).

Potential in Fluorescent Nanomaterials

Research has shown that 2-phenyl-benzoxazole derivatives, closely related to 5-chloro-2-phenyl-benzoxazole, can be used to prepare fluorescent nanomaterials. These compounds exhibit strong blue light emission in solid state and are suitable for applications in aqueous and biological media due to their photoluminescence properties (Ghodbane et al., 2012).

Molecular Docking Studies

Molecular docking studies of benzoxazole derivatives have been conducted to understand their interactions with biological targets, such as the COVID-19 main protease. These studies provide insights into the structural requirements for the biological activity of these compounds (Zeyrek et al., 2021).

Light Harvesting and Nonlinear Optical Properties

Benzoxazole compounds, including 5-chloro-2-phenyl-, have been studied for their potential in light harvesting and nonlinear optical applications. Quantum mechanical studies indicate that these compounds might be useful in the development of novel inhibitor molecules of enzymes or in the design of new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Safety and Hazards

As with any chemical compound, safety precautions are necessary. Researchers handling 5-chloro-2-phenyl-benzoxazole should follow standard laboratory protocols, including proper protective gear, ventilation, and waste disposal. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by manufacturers .

properties

IUPAC Name

5-chloro-2-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBAJPAVLHXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354417
Record name Benzoxazole, 5-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019-90-5
Record name Benzoxazole, 5-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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